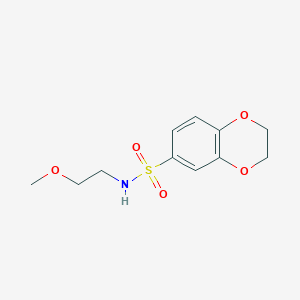
1-(2-pyridinyl)-4-(2-thienylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-pyridinyl)-4-(2-thienylmethyl)piperazine (PTMP) is a chemical compound that belongs to the class of piperazine derivatives. PTMP has been studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and biological properties.
Scientific Research Applications
1-(2-pyridinyl)-4-(2-thienylmethyl)piperazine has been studied for its potential applications in the field of medicinal chemistry. It has been shown to possess various biological activities such as anticonvulsant, anxiolytic, and antidepressant effects. 1-(2-pyridinyl)-4-(2-thienylmethyl)piperazine has also been investigated for its potential as a cognitive enhancer and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The exact mechanism of action of 1-(2-pyridinyl)-4-(2-thienylmethyl)piperazine is not fully understood, but it is believed to act as a modulator of the gamma-aminobutyric acid (GABA) system. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. 1-(2-pyridinyl)-4-(2-thienylmethyl)piperazine has been shown to enhance GABAergic neurotransmission, which may account for its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
1-(2-pyridinyl)-4-(2-thienylmethyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may account for its anxiolytic and anticonvulsant effects. 1-(2-pyridinyl)-4-(2-thienylmethyl)piperazine has also been shown to increase the levels of acetylcholine, dopamine, and norepinephrine in the brain, which may account for its cognitive enhancing effects.
Advantages and Limitations for Lab Experiments
1-(2-pyridinyl)-4-(2-thienylmethyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it a convenient compound to work with. 1-(2-pyridinyl)-4-(2-thienylmethyl)piperazine also has a well-characterized structure, which makes it easy to identify and analyze using various spectroscopic techniques. However, one limitation of 1-(2-pyridinyl)-4-(2-thienylmethyl)piperazine is that it has not been extensively studied in vivo, which limits its potential applications in the field of pharmacology.
Future Directions
There are several future directions for the research on 1-(2-pyridinyl)-4-(2-thienylmethyl)piperazine. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate its potential as a cognitive enhancer. Additionally, future research could focus on developing more potent and selective derivatives of 1-(2-pyridinyl)-4-(2-thienylmethyl)piperazine that have improved pharmacological properties.
Synthesis Methods
1-(2-pyridinyl)-4-(2-thienylmethyl)piperazine can be synthesized by the reaction of 2-thiophenemethyl chloride with 1-(2-pyridinyl)piperazine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically carried out under reflux conditions. The product is then purified by recrystallization or column chromatography.
properties
IUPAC Name |
1-pyridin-2-yl-4-(thiophen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-2-6-15-14(5-1)17-9-7-16(8-10-17)12-13-4-3-11-18-13/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNPRJGZXLRKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine](/img/structure/B5194133.png)
![N-[4-(N-{[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5194136.png)

![N-[5-(1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5194147.png)
![ethyl [3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate](/img/structure/B5194159.png)

![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2-ethyl-3-methyl-4-quinolinyl)acetamide diethanedioate](/img/structure/B5194170.png)
![4-[3-(2,3-dichlorophenoxy)propyl]morpholine](/img/structure/B5194177.png)
![ethyl 7-cyclopropyl-1-methyl-3-(3-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5194188.png)
![1-(4-chlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5194192.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5194201.png)